3-amino-5-Nitro-1H-indazole hydrochloride
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Overview
Description
3-amino-5-Nitro-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-Nitro-1H-indazole hydrochloride typically involves the nitration of 1H-indazole followed by amination. One common method includes the reaction of 5-nitro-1H-indazole with ammonia or an amine under suitable conditions to introduce the amino group at the 3-position. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the nitration and amination reactions. The final product is often purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-Nitro-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-5-Nitro-1H-indazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-amino-5-Nitro-1H-indazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-1H-indazole
- 3-amino-1H-indazole
- 5-amino-1H-indazole
Uniqueness
3-amino-5-Nitro-1H-indazole hydrochloride is unique due to the presence of both amino and nitro groups on the indazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential biological activities compared to other indazole derivatives.
Properties
Molecular Formula |
C7H7ClN4O2 |
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Molecular Weight |
214.61 g/mol |
IUPAC Name |
5-nitro-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7;/h1-3H,(H3,8,9,10);1H |
InChI Key |
NNBILZZXTCRTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N.Cl |
Origin of Product |
United States |
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